molecular formula C14H17NO4 B2577317 3-Methoxy-4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde CAS No. 760183-53-7

3-Methoxy-4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde

Cat. No.: B2577317
CAS No.: 760183-53-7
M. Wt: 263.293
InChI Key: WQPVWMPVTAJJCJ-UHFFFAOYSA-N
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Description

3-Methoxy-4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde is a useful research compound. Its molecular formula is C14H17NO4 and its molecular weight is 263.293. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactions and Synthesis

  • Tandem Chemical Reactions : A tandem sequence involving the oxa Diels–Alder reaction, retro Diels–Alder reaction, and 6π-electrocyclic ring opening was observed in the reaction of 6-amino-4-(4-methoxyphenyl)-2H-pyran-2-ones with benzaldehydes, yielding 3-(4-methoxyphenyl)-5-phenyl-1-(piperidin-1-yl/pyrrolidin-1-yl)penta-2,4-dien-1-ones. This reaction demonstrated sensitivity to the electronic nature of the substituents on benzaldehyde, indicating a normal electron demand pathway (Khatri & Samant, 2015).

  • Spectroscopic Characterization and Structure Determination : 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde was synthesized and characterized using various spectroscopic techniques including MS, IR, 1H NMR, 13C NMR, 31P NMR, and UV-visible spectroscopy. The structural details were elucidated by X-ray analysis, highlighting its relevance in understanding the molecular structure and chemical behavior of related compounds (Özay et al., 2013).

  • Synthesis and Optimization for Anticancer Applications : 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a water-soluble aldehyde, has been identified as an important intermediate for small molecule anticancer drugs. The synthesis of this compound from terephthalaldehyde was optimized to achieve high yields, demonstrating its potential in the development of novel therapeutic agents (Zhang et al., 2018).

  • Cytotoxicity and Apoptotic Studies : Novel silver(I) complexes involving 3-methoxy-4-hydroxybenzaldehyde thiosemicarbazone derivatives were synthesized and their molecular structures determined. These complexes showed significant cytotoxic activity against human tumor cells and were found to induce apoptosis, mitochondrial membrane depolarization, and DNA binding, making them potential candidates for anticancer drug development (Silva et al., 2020).

  • Microwave and Traditional Solvothermal Syntheses : A comparative study of solvothermal syntheses using traditional and microwave ovens for the preparation of Co(II)4O4 cubes was conducted. This study shed light on the efficiency of microwave heating in crystal formation and provided insights into the magnetic properties and mass spectrometry of the synthesized complexes (Zhang et al., 2013).

Properties

IUPAC Name

3-methoxy-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-18-13-8-11(9-16)4-5-12(13)19-10-14(17)15-6-2-3-7-15/h4-5,8-9H,2-3,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPVWMPVTAJJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804219
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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